N-(m-PEG4)-N'-hydroxypropyl-Cy5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

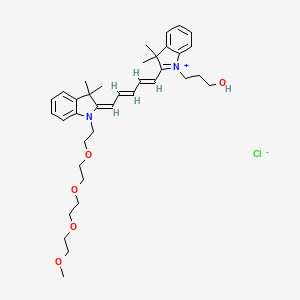

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

科学研究应用

Fluorescence Imaging

Overview : N-(m-PEG4)-N'-hydroxypropyl-Cy5 is utilized extensively in fluorescence imaging to visualize biological processes at the cellular and molecular levels. Its fluorescent properties allow researchers to track interactions and dynamics within cells.

Key Features :

- Excitation/Emission : The compound has an excitation maximum around 649 nm and an emission maximum at 670 nm, making it suitable for applications requiring far-red fluorescence.

- Bioconjugation : The azide group present in the structure facilitates bioorthogonal conjugation via click chemistry, enabling specific labeling of proteins and nucleic acids.

Case Studies :

- A study demonstrated the use of this compound for visualizing protein dynamics in live cells, providing insights into cellular signaling pathways and interactions .

Flow Cytometry

Overview : In flow cytometry, this compound serves as a vital tool for analyzing cell populations based on fluorescence characteristics.

Applications :

- Cell Sorting : By tagging cells with this fluorescent marker, researchers can quantitatively assess and segregate cells according to protein expression levels or cell cycle phases.

- Immunological Studies : The compound is instrumental in immunology for analyzing immune cell populations and their responses.

Data Table 1: Flow Cytometry Applications

| Application Area | Description |

|---|---|

| Cell Sorting | Allows separation of cells based on specific markers |

| Protein Expression Analysis | Quantifies expression levels of surface proteins |

Bioconjugation

Overview : The unique properties of this compound enable targeted attachment to various biomolecules through bioorthogonal reactions.

Significance :

- Site-Specific Labeling : Enables precise labeling of proteins, peptides, and nucleic acids, crucial for studying molecular interactions.

- Diagnostic Assays Development : Facilitates the development of advanced diagnostic tools that require specific biomolecular targeting.

Case Studies :

- Research has shown successful conjugation of this compound with antibodies for enhanced imaging in cancer diagnostics, demonstrating improved specificity and sensitivity .

Live-Cell Imaging

Overview : The PEGylated structure of this compound enhances its solubility and biocompatibility, making it an ideal candidate for live-cell imaging applications.

Applications :

- Real-Time Monitoring : Allows researchers to capture dynamic processes such as cell migration, division, and signal transduction without disrupting normal cellular functions.

Data Table 2: Live-Cell Imaging Applications

| Application Area | Description |

|---|---|

| Cell Migration Studies | Monitors movement patterns of live cells |

| Signal Transduction Analysis | Observes real-time signaling events |

属性

分子式 |

C37H51ClN2O5 |

|---|---|

分子量 |

639.27 |

IUPAC 名称 |

3-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |

InChI 键 |

FKGCBDKCXSNHNK-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |

外观 |

Solid powder |

纯度 |

>97% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO, DMF, DCM, Water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N-(m-PEG4)-N'-hydroxypropyl-Cy5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。